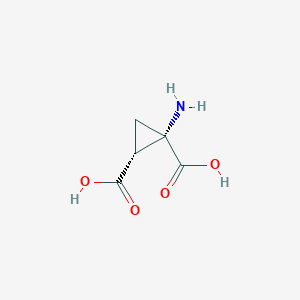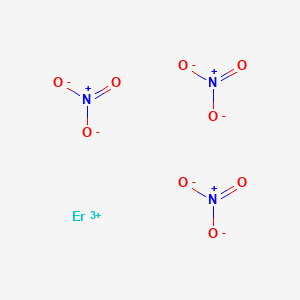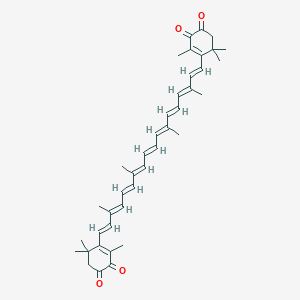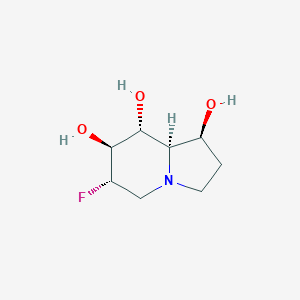
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis from L-serine. The chiral quaternary center is constructed by C–H insertion of an alkylidenecarbene, which is generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of stereoselective synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the stereoselective steps.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. The compound can reduce the frequency of excitatory postsynaptic currents by acting on presynaptic receptors, thereby affecting neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: This compound is structurally similar but has a cyclopentane ring instead of a cyclopropane ring.
L-2-Amino-4-phosphonobutyrate: Another compound that acts on metabotropic glutamate receptors.
Uniqueness
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. These properties make it a valuable tool in studying the structure-activity relationships of metabotropic glutamate receptor ligands.
Propriétés
Numéro CAS |
132245-71-7 |
|---|---|
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
Clé InChI |
LVWULFVPVDNWOD-VHUNDSFISA-N |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
SMILES isomérique |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
SMILES canonique |
C1C(C1(C(=O)O)N)C(=O)O |
Synonymes |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















